2-Hexenal
Overview
Description
2-Hexenal, also known as trans-2-hexenal, is an alpha, beta-unsaturated carbonyl compound that is naturally present in various plants and is known for its role in plant defense against harmful substances. It is a compound that humans are exposed to regularly through the consumption of vegetable products. Due to its genotoxic and mutagenic properties, there is a concern regarding its potential role in human carcinogenicity .
Synthesis Analysis
The synthesis of 2-hexenal and its derivatives has been explored in several studies. One paper describes the proline-catalyzed one-step asymmetric synthesis of 5-hydroxy-(2E)-hexenal from acetaldehyde, which provides a direct and efficient route to synthesize this compound with high enantiomeric excess . Another study reports simple one-step syntheses of 4-oxo-(E)-2-hexenal and its homologs from commercially available furan derivatives, which are significant due to their role as pheromone components and defensive compounds in Hemiptera .
Molecular Structure Analysis
The molecular structure of 2-hexenal has been analyzed through the synthesis of Schiff bases by condensation with bioactive molecules like cytosine and l-leucine. These Schiff bases were characterized using various spectroscopic methods, and their electronic structures were studied using theoretical models. The Schiff base from cytosine, in particular, showed promising light-harvesting properties .
Chemical Reactions Analysis
2-Hexenal is known to form cyclic 1,N2-propanodeoxyguanosine adducts, which are considered promutagenic. These adducts have been detected in the organs of Fischer 344 rats after administration of 2-hexenal, indicating the in vivo formation of these DNA adducts . Additionally, a study on the formation of 2-hexenal by leaves of different plant species suggests that various enzymes or catalysts are involved in its formation, with the process being unaffected by dehydrogenase inhibitors in the case of Ginkgo leaves .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-hexenal have been studied through the development of sensitive and accurate assays for its quantitation. A stable isotope dilution assay for the simultaneous determination of free 4-hydroxy-2-(E)-nonenal and 4-hydroxy-2-(E)-hexenal in various food matrices by gas chromatography-mass spectrometry has been developed, which confirms the method's accuracy and reproducibility . Furthermore, a study using hydroperoxide lyase from Amaranthus tricolor for the production of (2E)-hexenal and salt-adding steam distillation for its separation has provided a green method for the large-scale production of (2E)-hexenal .
Relevance and Case Studies
The carcinogenic potential of 2-hexenal has been investigated in a long-term study involving mice and rats. Although no gene expression alterations were observed shortly after administration, a significant number of animals developed malignancies by the end of the 18-month follow-up, suggesting a carcinogenic potential that may be explained by an epigenetic effect of the compound . Additionally, the detection of 1,N2-propanodeoxyguanosine adducts of 2-hexenal in vivo supports the need for a more precise cancer risk assessment for this compound .
Scientific Research Applications
Carcinogenic Potential
- Carcinogenic Effects : 2-Hexenal, consumed through vegetables, exhibits carcinogenic potential, possibly through an epigenetic effect, despite not altering onco- and suppressor gene expression (Nádasi et al., 2005).
Detoxification and DNA Adduct Formation
- Detoxification in Rats : A rat model demonstrated that 2-Hexenal is rapidly detoxified, predominantly through glutathione conjugation. At typical dietary exposure levels, DNA adduct formation is negligible, suggesting low carcinogenic risk from dietary exposure (Kiwamoto et al., 2012).
Application in Food Preservation
- Preserving ‘Zaosu’ Pears : Microcapsules containing 2-Hexenal were effective in preserving ‘Zaosu’ pears by inhibiting fungal growth and maintaining fruit quality (Dong et al., 2021).
- Protecting Tomato Fruit : Trans-2-hexenal treatment on tomato fruit significantly reduced infection from Botrytis cinerea, suggesting its potential as a natural biocide for postharvest disease control (Guo et al., 2014).
- Enhancing Food Safety : Hexanal, including (E)-2-hexenal, showed significant inhibitory effects against pathogenic microorganisms in fresh-sliced apples, indicating potential for extending shelf life and improving hygienic safety of minimally processed foods (Lanciotti et al., 2003).
Toxicity and DNA Binding
- Genotoxic Compound : 2-Hexenal, a daily dietary component, demonstrated genotoxicity and DNA adduct formation in male F344 rats, with toxicity primarily occurring at the contact site (stomach) (Stout et al., 2008).
Production from Plant Sources
- Production from Plants : Investigation of various plants for 2(E)-hexenal production identified common bean leaves as a promising source, producing up to 35 mg of 2(E)-hexenal per kg of fresh leaves (Činčala et al., 2015).
Pest Control Applications
- Insecticidal Properties : Trans-2-hexenal displayed significant biological activity against Bradysia odoriphaga in various developmental stages, suggesting its potential as a non-harmful insecticide alternative (Chen et al., 2015).
Risk Assessment in Food Constituents
- Cancer Risk Assessment : An approach to assess the theoretical cancer risk of 2-hexenal, a food constituent, was developed using a new 32P-postlabelling technique. This assessment suggested a negligible cancer risk from 2-hexenal in the diet (Eder & Schuler, 2000).
Application in Flavors and Perfumes
- Production for Aromas : Amaranthus tricolor was used to generate (2E)-hexenal, a key compound in flavors and perfumes. Salt-adding steam distillation improved the efficiency of (2E)-hexenal separation, indicating a green method for large-scale production (Xiong et al., 2012).
Use in Food Packaging
- Insect Repellent Packaging : (E)-2-hexenal showed potential in biodegradable packaging for controlling insect pests in cereal products, significantly reducing infestation levels (Germinara et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-hex-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h4-6H,2-3H2,1H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDOYVRWFFCFHM-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041425 | |
Record name | (2E)-2-Hexenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS], Pale yellow to colourless oily liquid; Strong fruity, green, vegetable-like aroma | |
Record name | 2-Hexenal, (2E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | trans-2-Hexenal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | 2-Hexenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1352/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
47.00 °C. @ 17.00 mm Hg | |
Record name | 2-Hexenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031496 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in propylene glycol and most fixed oils; Very slightly soluble in water, Soluble (in ethanol) | |
Record name | 2-Hexenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1352/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.841-0.848 | |
Record name | 2-Hexenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1352/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
6.6 [mmHg] | |
Record name | 2-Hexenal | |
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Record name | trans-2-Hexenal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18096 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Hexenal | |
CAS RN |
6728-26-3, 505-57-7, 1335-39-3 | |
Record name | trans-2-Hexenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6728-26-3 | |
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Record name | 2-Hexenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-2-Hexenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006728263 | |
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Record name | 2-Hexenal, (2E)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Hexenal | |
Source | EPA Chemicals under the TSCA | |
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Record name | (2E)-2-Hexenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041425 | |
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Record name | trans-hex-2-enal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.072 | |
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Record name | Hex-2-enal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.286 | |
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Record name | 2-HEXENAL, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | 2-Hexenal | |
Source | Human Metabolome Database (HMDB) | |
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Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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